REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:10])=[C:4]([CH2:8][OH:9])[CH:5]=[CH:6][CH:7]=1.FC(F)(F)[C:13]([O-])=[O:14].[Tl+].C(O)(C(F)(F)F)=O.[Cl-].[Li+].[O-2].[Mg+2]>[Pd](Cl)Cl.CCOC(C)=O.CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:13](=[O:14])[O:9][CH2:8][C:4]=2[C:3]=1[F:10] |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1)CO)F
|
Name
|
thallium trifluoroacetate
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F.[Tl+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
palladium chloride
|
Quantity
|
73 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
to stir for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
left at that point
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DCM
|
Type
|
CONCENTRATION
|
Details
|
concentrated twice
|
Type
|
CUSTOM
|
Details
|
removal of all TFA
|
Type
|
CUSTOM
|
Details
|
for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
The mixture was treated under an atmosphere of CO for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to precipitate all the inorganic solids
|
Type
|
FILTRATION
|
Details
|
The crude solution was filtered through a Celite® pad
|
Type
|
CUSTOM
|
Details
|
the filtrate was collected
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
Removal of solvents
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C2=C(C(OC2)=O)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |